molecular formula C11H9BrO B8681193 2-Naphthol, 6-bromo-1-methyl- CAS No. 16667-01-9

2-Naphthol, 6-bromo-1-methyl-

Cat. No.: B8681193
CAS No.: 16667-01-9
M. Wt: 237.09 g/mol
InChI Key: YNZVWWALVATSDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthol, 6-bromo-1-methyl- is a useful research compound. Its molecular formula is C11H9BrO and its molecular weight is 237.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Naphthol, 6-bromo-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Naphthol, 6-bromo-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

16667-01-9

Molecular Formula

C11H9BrO

Molecular Weight

237.09 g/mol

IUPAC Name

6-bromo-1-methylnaphthalen-2-ol

InChI

InChI=1S/C11H9BrO/c1-7-10-4-3-9(12)6-8(10)2-5-11(7)13/h2-6,13H,1H3

InChI Key

YNZVWWALVATSDE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1C=CC(=C2)Br)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

6-Bromo-1-[(dimethylamino)methyl]-2-naphthyl acetate hydrochloride (6.4 g, 0.0179 mol) was stirred in ethanol (250 mL). Sodium borohydride (3.0 g, 0.078 mol) was added portion-wise. The mixture was heated at reflux for 2 hours, then cooled to room temperature and water (100 mL) was added. The mixture was stirred for ½ hour then acidified with 2N hydrochloric acid. The ethanol was evaporated and the mixture was extracted with ethyl acetate. The extracts were washed with 2N hydrochloric acid, then with water, dried over anhydrous magnesium sulfate and solvent evaporated to give the title compound as a solid, mp 127-129° C. 1HNMR (500 MHz, DMSO-d6): δ9.66 (s, 1H), 8.01 (s, 1H), 7.80 (d, 1H, J=9.2 Hz), 7.60 (d, 1H, J=8.7 Hz), 7.53 (d, 1H, J-9.0 Hz), 7.19 (d, 1H, J=8.9 Hz), 2.80 (s, 6H), and 2.39 ppm (s, 3H). Elemental Analysis for C11H9BrO: Calculated: C, 55.72; H, 3.83; N, 0.00. Found: C, 55.81; H, 3.82; N, 0.00.
Name
6-Bromo-1-[(dimethylamino)methyl]-2-naphthyl acetate hydrochloride
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6.4 g
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250 mL
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Synthesis routes and methods II

Procedure details

Preparation of 6-bromo-1-chloro-2-naphthol 4 from the corresponding 6-bromo-2-naphthol 3 is described in the literature (Buu-Hoi, JOC 1951, 16, 185), Scheme II. 6-Bromo-1-methyl-2-naphthol 7 was prepared as depicted in reaction Scheme II. Reaction of 6-bromo-2-naphthol 3 with aqueous dimethyl amine and aqueous formaldehyde in alcohol afforded the Mannich product 5. Reaction of 5 with acetyl chloride in methylene chloride or chloroform afforded the acetate 6. Hydride reduction of 6 in a solvent such as ethanol followed by basic work-up yielded the desired 6-bromo-1-methyl-2-naphthol 7.
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